molecular formula C12H16N2 B1679369 N,N-Dimethyltryptamine CAS No. 61-50-7

N,N-Dimethyltryptamine

Cat. No. B1679369
CAS RN: 61-50-7
M. Wt: 188.27 g/mol
InChI Key: DMULVCHRPCFFGV-UHFFFAOYSA-N

Description

N,N-DMT (exempt preparation) is an analytical reference standard categorized as a tryptamine. N,N-DMT substitutes for LSD (D-tartrate) in a two-lever drug discrimination test. N,N-DMT is regulated as a Schedule I compound in the United States. N,N-DMT (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
N,N-DMT is an analytical reference standard categorized as a tryptamine. N,N-DMT substitutes for LSD (D-tartrate) in a two-lever drug discrimination test. N,N-DMT is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
N,N-dimethyltryptamine is a tryptamine derivative having two N-methyl substituents on the side-chain. It is a tryptamine alkaloid and a member of tryptamines. It derives from a tryptamine.
Dimethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Dimethyltryptamine, also known as DMT or (psychogenic), belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. Dimethyltryptamine exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Dimethyltryptamine has been detected in multiple biofluids, such as urine and blood. Dimethyltryptamine participates in a number of enzymatic reactions. In particular, dimethyltryptamine can be biosynthesized from tryptamine. Dimethyltryptamine is also a parent compound for other transformation products, including but not limited to, sumatriptan, zolmitriptan, and psilocin.

Scientific research applications

  • Neurological and Psychological Effects

    • DMT is a psychedelic tryptamine with potential effects on the brain. A study conducted in natural settings using wireless electroencephalography (EEG) observed significant changes in brain wave patterns, including decreased alpha oscillations and increased delta and gamma oscillations. These changes correlated with mystical-type experiences, suggesting DMT's potential for studying brain function in natural contexts (Pallavicini et al., 2021).
  • Neurogenic Effects and Memory Improvement

    • Research indicates that DMT can activate adult neurogenesis, specifically in the hippocampus, which is associated with memory and learning. It was found to promote the generation of new neurons and improve memory performance in mice, implicating DMT's potential in neurodegenerative and psychiatric disorders (Morales-García et al., 2020).
  • Endogenous Neurotransmitter Role

    • DMT is posited to act as an endogenous neurotransmitter, playing significant roles in the peripheral and central nervous system. Its limited neurotoxicity and the ability to alter nervous system signaling make it a useful tool for exploring brain function and potential clinical applications for treating conditions like anxiety and psychosis (Carbonaro & Gatch, 2016).
  • Possible Therapeutic Roles

    • DMT's potential for therapeutic use is being explored, particularly for psychiatric conditions like depression and substance dependence. Studies suggest that it has a good safety profile, prompting further research into developing new treatments (Rodrigues et al., 2019).
  • Potential Cellular Protective Mechanisms

    • DMT may play a role in cellular protective mechanisms beyond its psychotropic properties. It is an endogenous ligand of the sigma-1 receptor, implicating its involvement in cellular bioenergetics and immunoregulation. These functions suggest broader biological roles for DMT, potentially in tissue protection and regeneration (Frecska et al., 2013).
  • Influence on Neuroendocrine and Immune Markers

    • Research into the effects of 5-methoxy-N,N-dimethyltryptamine, a variant of DMT, shows significant changes in neuroendocrine markers like cortisol and immune markers such as IL-6. These findings hint at DMT's potential impact on mental health and physiological processes (Uthaug et al., 2019).
  • Analytical Detection in Water

    • Advances in analytical chemistry have led to the development of methodologies for detecting DMT in water, using modified electrodes with ionic liquid and tetraruthenated zinc porphyrin. This enhances the voltammetric determination of DMT,
    which is crucial for monitoring its presence in environmental samples and potentially in biological fluids like urine. Such methodologies are significant for understanding the distribution and environmental impact of DMT .
  • Structural Insights for Novel Psychoplastogens

    • Structure-activity relationship studies of DMT and its analogs have led to insights into the psychoplastogenic pharmacophore. This research identified novel psychoplastogens with improved synthesis routes, better physicochemical properties, and potentially reduced hallucinogenic effects compared to DMT, broadening the scope for therapeutic use (Dunlap et al., 2020).
  • Effects on Human Cerebral Organoids

    • Studies on the impact of DMT on human cerebral organoids revealed significant changes in the expression of proteins related to neuroplasticity, inflammation, and brain development. These findings offer insights into the molecular alterations caused by DMT, providing a basis for understanding its impact on human brain metabolism and potential therapeutic applications (Dakić et al., 2017).
  • Pharmacokinetic/Pharmacodynamic Relationships

    • Population pharmacokinetic/pharmacodynamic modeling of DMT has helped in understanding the relationship between its plasma concentrations and psychedelic effects. This research is crucial for determining suitable doses for clinical investigations of DMT based on the desired intensity of the subjective experience, aiding in its therapeutic exploration (Eckernäs et al., 2022).

properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMULVCHRPCFFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Record name N,N-Dimethyltryptamine
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DSSTOX Substance ID

DTXSID60110053
Record name N,N-Dimethyltryptamine
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Molecular Weight

188.27 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dimethyltryptamine
Source Human Metabolome Database (HMDB)
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Boiling Point

60-80 °C
Record name N,N-Dimethyltryptamine
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Solubility

Freely soluble in dilute acetic and dilute mineral acids
Record name N,N-Dimethyltryptamine
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Mechanism of Action

DMT acts as a non-selective agonist at most or all of the serotonin receptors., N,N-dimethyltryptamine (DMT) is a hallucinogen found endogenously in human brain that is commonly recognized to target the 5-hydroxytryptamine 2A receptor or the trace amine-associated receptor to exert its psychedelic effect. DMT has been recently shown to bind sigma-1 receptors, which are ligand-regulated molecular chaperones whose function includes inhibiting various voltage-sensitive ion channels. Thus, it is possible that the psychedelic action of DMT might be mediated in part through sigma-1 receptors. ..., The psychotomimetic agent dimethyltryptamine (DMT) has been identified as an endogenous compound in the central nervous system of rodents using a sensitive electron capture gas chromatographic technique. DMT along with its proposed precursor, tryptamine, were identified and quantitated as the heptafluorobutyryl derivatives. A specific high affinity binding site on synaptosomal membranes has been proposed for DMT. This proposal is based on equilibrium dialysis experiments which indicate that DMT at a concentration of 1X10-5M will displace d-LSD on isolated membranes but will not displace bound serotonin at the same concentration. When DMT interacts with the synaptosomal membranes at a concentration of 5X10-10M, the membrane-bound enzyme adenylate cyclase is stimulated such that adenosine3', 5'-monophosphate (cAMP) is produced at a rate of 100 pM/min/mg of protein (2.3 times the endogenous rate). It has also been shown that its presumed precursor, tryptamine, inhibits this process. ... From data obtained in this study it has been postulated that DMT may have in vivo activity similar to those proposed for neurotransmitters or other neuroregulatory agents. ..., The interactions of the indolealkylamine N,N-dimethyltryptamine (DMT) with 5-hydroxytryptamine1A (5-HT1A) and 5-HT2 receptors in rat brain were analyzed using radioligand binding techniques and biochemical functional assays. The affinity of DMT for 5-HT1A sites labeled by (3)H-8-hydroxy-2-(di-n-propylamino)tetralin (3)H-8-OH-DPAT) was decreased in the presence of 1X10-4 M GTP, suggesting agonist activity of DMT at this receptor. Adenylate cyclase studies in rat hippocampi showed that DMT inhibited forskolin-stimulated cyclase activity, a 5-HT1A agonist effect. DMT displayed full agonist activity with an EC50 of 4X10-6 M in the cyclase assay. In contrast to the agonist actions of DMT at 5-HT1A receptors, DMT appeared to have antagonistic properties at 5-HT2 receptors. The ability of DMT to compete for (3)H-ketanserin-labeled 5-HT2 receptors was not affected by the presence of 1X10-4 M GTP, suggesting antagonist activity of DMT at 5-HT2 receptors. In addition, DMT antagonized 5-HT2-receptor-mediated phosphatidylinositol (PI) turnover in rat cortex at concentrations above 1X10-7 M, with 70% of the 5-HT-induced PI response inhibited at 1X10-4 M DMT. Micromolar concentrations of DMT produced a slight PI stimulation that was not blocked by the 5-HT2 antagonist ketanserin. These studies suggest that DMT has opposing actions on 5-HT receptor subtypes, displaying agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors., ... The sigma-1 receptor pharmacophore includes an alkylamine core, also found in the endogenous compound N,N-dimethyltryptamine (DMT). DMT acts as a hallucinogen, but its receptor target has been unclear. DMT bound to sigma-1 receptors and inhibited voltage-gated sodium ion (Na+) channels in both native cardiac myocytes and heterologous cells that express sigma-1 receptors. ... DMT induced hypermobility in wild-type mice but not in sigma-1 receptor knockout mice. These biochemical, physiological, and behavioral experiments indicate that DMT is an endogenous agonist for the sigma-1 receptor., For more Mechanism of Action (Complete) data for N,N-Dimethyltryptamine (7 total), please visit the HSDB record page.
Record name Dimethyltryptamine
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Product Name

Dimethyltryptamine

Color/Form

Crystals ... also reported as plates from ethanol and light petroleum, Solid

CAS RN

61-50-7
Record name N,N-Dimethyltryptamine
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Record name N,N-DIMETHYLTRYPTAMINE
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Record name N,N-Dimethyltryptamine
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Record name N,N-dimethyl-1H-indole-3-ethylamine
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Melting Point

46 °C, MP: 44.6-46.9 °C, also reported as ... 46 °C, MP: 48-49 °C, MP: 216-217 °C /N,N-Dimethyltryptamine methiodide
Record name Dimethyltryptamine
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Synthesis routes and methods I

Procedure details

A solution of formaldehyde (80 mg of a 30% solution) in methanol (15 ml) was added to a stirred solution of 2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine (0.1 g, 0.4 mmol), NaCNBH3 (60 mg) and glacial acetic acid (0.12 g) in methanol (15 ml). The solution was stirred for 2 h, basified with K2CO3 solution and the MeOH removed under vacuum. The crude product obtained after extraction into ethylacetate and removal of solvent was chromatographed through silica-gel eluting with CH2Cl2 /EtOH/NH3 (40:8:1) to give the desired N,N-dimethyltryptamine (96 mg, 87%). The oxalate salt was prepared: mp 185°-187° C. (MeOH/Et2O); (Found: C, 54.42; H, 5.74; N, 22.53. C15H20N6.C2H2O4 requires C, 54.54; H, 5.92; N, 22.45%); δ (360 MHz, D2O) 2.91 (6H, s, 2 of CH3); 3.21 (2H, t, J=7.4 Hz, CH2); 3.47 (2H, J=7.4 Hz, CH2); 4.30 (3H, s, CH3); 4.34 (2H, s, CH2); 7.17 (1H, dd, J=1.5 and 8.4 Hz, Ar-H); 7.33 (1H, s, Ar-H); 7.48 (1H, d, J=8.4 Hz, Ar-H); 7.59 (1H, s, Ar-H).
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solution
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2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine
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60 mg
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15 mL
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0.12 g
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Synthesis routes and methods II

Procedure details

A solution of 4.7 g. (0.015 mole) of N,N-dimethyl-2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indoleacetamide in 47 ml. of tetrahydrofuran under nitrogen is added dropwise to a suspension of 2.28 g. (0.06 mole) lithium aluminum hydride in 50 ml. tetrahydrofuran, while maintaining the reaction at room temperature. The mixture is stirred for 11/2 hours at room temperature, cooled in ice and quenched with 5 ml. water in 50 ml. tetrahydrofuran. The resulting solids are filtered and the filtrate dried over anhydrous magnesium sulfate, filtered and evaporated and the residue crystallized from ether to give 2-(3-ethyl-5-methyl)-4-isoxazolyl)-3-(dimethylaminoethyl)-indole; m.p. 118° to 120° C.
Name
N,N-dimethyl-2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indoleacetamide
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0.015 mol
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0.06 mol
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Synthesis routes and methods III

Procedure details

To 250 mg of 3-(2-bromoethyl)indole in a round-bottomed flask, a 10 M excess of dimethylamine (6 mL of 2M in MeOH) was added and the solution was stirred at r.t. overnight. After adding 5 mL sodium bicarbonate (2%), the reaction mixture was extracted with chloroform (3×5 ml) and back extracted with H2O (1×5 mL). The combined extracts were dried over MgSO4 and evaporation of the solvent gave the product in crystalline form. Yield: 0.21 g, 84%, yellowish crystals. m.p.: 45-47° C.; TLC (EtAc:MeOH:acetic acid, 8:2:0.5 v/v/v): RF=0.33. 1H NMR, δ: 10.43 (s, 1H), 7.42-7.06 (m, 5H), 2.68 (m, 4H), 2.26 (S, 6H). 13C NMR (CDCl3): δ 136.5, 124.3, 123.2, 121.2, 119.7, 117.6, 113.4, 111.1, 61.7, 41.2, 22.4. Anal. calcd for C12H16N2: C, 76.55; H, 8.57; N, 14.88%. Found; C, 76.60; H, 8.70; N, 14.70%.
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250 mg
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6 mL
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5 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,600
Citations
TM Carbonaro, MB Gatch - Brain research bulletin, 2016 - Elsevier
N,N-dimethyltryptamine (DMT) is an indole alkaloid widely found in plants and animals. It is best known for producing brief and intense psychedelic effects when ingested. Increasing …
Number of citations: 210 www.sciencedirect.com
SA Barker, JA Monti, ST Christian - International review of neurobiology, 1981 - Elsevier
Publisher Summary This chapter reviews the biosynthesis, metabolism, pharmacology, and properties of N,N-dimethyltryptamine (DMT), leading to a conclusion that DMT may be a …
Number of citations: 161 www.sciencedirect.com
RJ Strassman - Behavioural brain research, 1995 - Elsevier
We generated dose-response data for the endogenous and ultra-short-acting hallucinogen, N,N-dimethyltryptamine (DMT), in a cohort of experienced hallucinogen users, measuring …
Number of citations: 235 www.sciencedirect.com
LP Cameron, DE Olson - ACS chemical neuroscience, 2018 - ACS Publications
Though relatively obscure, N,N-dimethyltryptamine (DMT) is an important molecule in psychopharmacology as it is the archetype for all indole-containing serotonergic psychedelics. Its …
Number of citations: 100 pubs.acs.org
LP Cameron, CJ Benson, LE Dunlap… - ACS chemical …, 2018 - ACS Publications
Depression and anxiety disorders are debilitating diseases resulting in substantial economic costs to society. Traditional antidepressants often take weeks to months to positively affect …
Number of citations: 131 pubs.acs.org
RJ Strassman, CR Qualls, EH Uhlenhuth… - Archives of general …, 1994 - jamanetwork.com
Background: Validation of animal models of hallucinogenic drugs' subjective effects requires human data. Previous human studies used varied groups of subjects and assessment …
Number of citations: 579 jamanetwork.com
FR Franzen, H Gross - Nature, 1965 - nature.com
TRYPTAMINE is a normal constituent of human urine 1–5 ; about 30–120 µg of the amine are excreted per 24 h. In blood, tryptamine has hitherto been demonstrated only qualitatively …
Number of citations: 97 www.nature.com
DW Lawrence, R Carhart-Harris, R Griffiths… - Scientific reports, 2022 - nature.com
Understanding the phenomenology and content of the inhaled N, N, dimethyltryptamine (N, N-DMT) experience is critical to facilitate and support ongoing research and therapeutic …
Number of citations: 22 www.nature.com
AK Davis, JM Clifton, EG Weaver… - Journal of …, 2020 - journals.sagepub.com
Background: Experiences of having an encounter with seemingly autonomous entities are sometimes reported after inhaling N,N-dimethyltryptamine. Aim: The study characterized the …
Number of citations: 104 journals.sagepub.com
C Pallavicini, F Cavanna, F Zamberlan… - Journal of …, 2021 - journals.sagepub.com
Background: N,N-dimethyltryptamine is a short-acting psychedelic tryptamine found naturally in many plants and animals. Few studies to date have addressed the neural and …
Number of citations: 25 journals.sagepub.com

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